molecular formula C16H18O2 B6244421 RARECHEM AL RA 1326 CAS No. 57668-35-6

RARECHEM AL RA 1326

Cat. No.: B6244421
CAS No.: 57668-35-6
M. Wt: 242.3
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Description

RARECHEM AL RA 1326, also known by its chemical name 2-Mercaptobenzothiazole, is an organosulfur compound with the molecular formula C7H5NS2. It is a pale yellow solid with a distinct odor and is primarily used in the rubber industry as a vulcanization accelerator. This compound is also known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Mercaptobenzothiazole can be synthesized through the reaction of aniline with carbon disulfide and sulfur in the presence of a base. The reaction typically proceeds as follows:

  • Aniline is reacted with carbon disulfide and sulfur in the presence of a base such as sodium hydroxide.
  • The reaction mixture is heated to a temperature of around 150-200°C.
  • The product is then purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, 2-Mercaptobenzothiazole is produced using a continuous process that involves the same basic reaction but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The industrial process also includes steps for the removal of impurities and by-products.

Chemical Reactions Analysis

Identified Limitations in Source Coverage

  • Search Results , , , : Focus on early 20th-century solubility studies, rare earth metals, ruthenium complexes, and organic acids (e.g., benzoic acid derivatives). None mention "RARECHEM AL RA 1326."

    • Search Result : Details the PROTAC compound XL01126 , a structurally unrelated molecule.

    • Search Result : Discusses benzyl benzoate metabolism, unrelated to the query.

Recommended Steps for Further Investigation

To address the lack of direct data, the following approach is advised:

2.1. Structural Elucidation of this compound

  • Supplier Identification : "RARECHEM" codes are often proprietary. Contact the supplier (e.g., Sigma-Aldrich, TCI Chemicals) for a safety data sheet (SDS) or technical bulletin.

    • Hypothetical Classification : If "AL RA 1326" is a rare-earth complex (e.g., aluminum or actinide-lanthanide hybrid), consult:

      • Rare-earth coordination chemistry (see for Ce, La, Nd reactions).

      • Solubility trends in organic solvents ( , ).

2.2. General Reaction Pathways for Rare-Earth Compounds

Based on source , rare-earth metals (e.g., La, Ce, Nd) exhibit:

  • Halogenation :

    2 Ln + 3 X22 LnX3(X = Cl, Br, I)\text{2 Ln + 3 X}_2 \rightarrow \text{2 LnX}_3 \quad (\text{X = Cl, Br, I})
  • Oxidation :

    4 Ln + 3 O22 Ln2O3\text{4 Ln + 3 O}_2 \rightarrow \text{2 Ln}_2\text{O}_3
  • Aqueous Reactivity : Formation of hydroxides in water:

    Ln3++3OHLn(OH)3\text{Ln}^{3+} + 3 \text{OH}^- \rightarrow \text{Ln(OH)}_3

Data Gaps and Alternative Strategies

  • Absence of Tables : No experimental data (e.g., kinetic parameters, thermodynamic values) for "AL RA 1326" exists in the provided sources.

  • Alternative Compounds : For analogous reactions:

    • KP1019/NAMI-A Ruthenium Complexes ( ): Redox behavior and ligand substitution.

    • Benzoate Derivatives ( , ): Ester hydrolysis and glycine conjugation.

Scientific Research Applications

2-Mercaptobenzothiazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: It is used in the study of enzyme inhibition and as a model compound for studying sulfur-containing biomolecules.

    Medicine: It has been investigated for its potential use as an antimicrobial and anticancer agent.

    Industry: It is widely used in the rubber industry as a vulcanization accelerator and in the production of various rubber products.

Mechanism of Action

The mechanism of action of 2-Mercaptobenzothiazole involves its ability to form stable complexes with metal ions and its reactivity with various electrophiles. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. The compound’s sulfur-containing structure allows it to interact with thiol groups in proteins and other biomolecules, leading to its various biological effects.

Comparison with Similar Compounds

2-Mercaptobenzothiazole can be compared with other sulfur-containing compounds such as:

    2-Mercaptobenzimidazole: Similar in structure but with a benzimidazole ring instead of a benzothiazole ring.

    2-Mercaptobenzoxazole: Similar in structure but with a benzoxazole ring instead of a benzothiazole ring.

    Thiourea: Contains sulfur and nitrogen but lacks the aromatic ring structure.

The uniqueness of 2-Mercaptobenzothiazole lies in its specific structure, which allows it to act as an effective vulcanization accelerator and its wide range of applications in various fields.

Properties

CAS No.

57668-35-6

Molecular Formula

C16H18O2

Molecular Weight

242.3

Purity

95

Origin of Product

United States

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